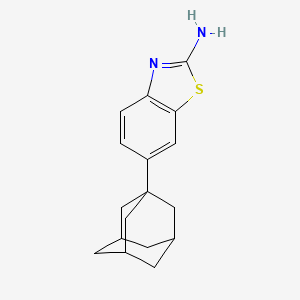

6-(1-Adamantyl)-1,3-benzothiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

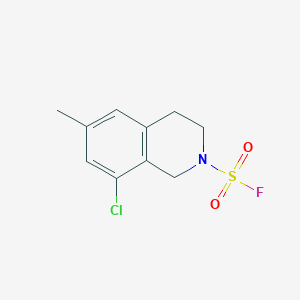

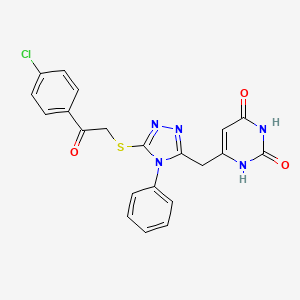

6-(1-Adamantyl)-1,3-benzothiazol-2-amine, also known as 6-ABA, is a novel heterocyclic compound with a wide range of applications in scientific research. It is a derivative of the benzothiazole family, which is a class of sulfur-containing heterocyclic compounds. 6-ABA is a highly versatile compound due to its unique chemical structure, which contains both an amine and a thiazole ring. This combination of features makes it an attractive target for research in the fields of organic synthesis, medicinal chemistry, and material science.

科学的研究の応用

Synthesis of Novel Compounds

- A series of benzimidazole-5(6)-carboxamide, carbohydrazide, and 1,3,4-oxadiazole derivatives bearing the adamantane moiety were synthesized, showcasing the versatility of adamantane-containing compounds in the development of novel molecules with potential applications in medicinal chemistry (Soselia et al., 2020).

- Research on homolytic aromatic ipso substitutions in benzothiazoles by the nucleophilic 1-adamantyl radical has demonstrated the potential for creating 2-(1-adamantyl)-benzothiazole through a substitution process, highlighting a method for generating compounds with possible applications in material science or pharmacology (Fiorentino et al., 1977).

Quantum Analysis and Structural Insights

- A quantitative assessment of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines was conducted, providing insights into the structural and electronic properties of adamantane derivatives. This research could inform the design of new materials or pharmaceuticals with optimized intermolecular interactions (El-Emam et al., 2020).

Antimycobacterial Agents

- Benzothiazole adamantyl amide was identified as a high throughput screening hit against Mycobacterium tuberculosis and showed activity against nontuberculous mycobacteria as well. This discovery marks a significant step towards developing new antimycobacterial agents, showcasing the therapeutic potential of adamantane-containing benzothiazole derivatives (De Groote et al., 2018).

Biological Activities

- Substituted benzothiazoles have been the focus of extensive research due to their varied biological activities, including anti-inflammatory and anti-bacterial properties. The synthesis of benzothiazol-2-amines and their derivatives further exemplifies the role of adamantane in the development of compounds with significant therapeutic potential (Hunasnalkar et al., 2010).

将来の方向性

: Kadomura, N., Ito, T., Kawashima, H., Matsuhisa, T., Kinoshita, T., Soda, M., … & Kitaichi, K. (2021). In vitro metabolic profiles of adamantyl positional isomers of synthetic cannabinoids. Forensic Toxicology, 39(1), 26-44. Read more : Comprehensive analytical characteristics of N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). Read more : Synthesis of novel adamantyl and homoadamantyl-substituted β-hydroxy acids. Read more

作用機序

Target of Action

Adamantane derivatives have been found to interact with various targets, including sigma receptors and retinoic acid receptors . These receptors play crucial roles in cellular processes such as cell differentiation, inflammation, and apoptosis .

Mode of Action

Similar adamantyl-substituted compounds have been shown to induce apoptosis in cancer cells . This process involves the disruption of the inner mitochondrial transmembrane potential, generation of reactive oxygen species, and DNA fragmentation .

Biochemical Pathways

Related adamantyl-substituted compounds have been reported to inhibit the igf-1r and wnt/β-catenin pathways . These pathways are involved in cell growth, differentiation, and apoptosis.

Pharmacokinetics

It’s worth noting that the adamantane moiety is known for its high metabolic stability . This suggests that 6-(1-Adamantyl)-1,3-benzothiazol-2-amine may have favorable ADME properties, potentially leading to good bioavailability.

Result of Action

Related adamantyl-substituted compounds have been reported to inhibit the growth and induce apoptosis of a wide variety of malignant cell types, including solid tumors and various leukemias .

Action Environment

The adamantane moiety is known for its rigidity and virtually stress-free structure , which might suggest a high degree of environmental stability.

特性

IUPAC Name |

6-(1-adamantyl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2S/c18-16-19-14-2-1-13(6-15(14)20-16)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H2,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQDYMUPEITBLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)N=C(S5)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1-Adamantyl)-1,3-benzothiazol-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((2,4-dimethylphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2818555.png)

![2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2818558.png)

![3-benzyl-1-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-hydroxy-2(1H)-pyridinone](/img/structure/B2818560.png)

![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide](/img/structure/B2818563.png)

![5,6,7-trimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2818568.png)

![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2818573.png)